molecular formula C25H21N7O4S2 B11621351 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11621351
M. Wt: 547.6 g/mol
InChI Key: FVTDFSTYYFWBJZ-UHFFFAOYSA-N
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Description

6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-N4-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    DNA Interaction: The triazine core can intercalate with DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: The benzothiazole moiety can inhibit enzymes involved in cell proliferation and survival pathways.

    Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N2-(3-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

Properties

Molecular Formula

C25H21N7O4S2

Molecular Weight

547.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(4-methoxyphenyl)-2-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H21N7O4S2/c1-3-36-19-11-12-20-21(14-19)37-25(28-20)38-24-30-22(26-15-7-9-18(35-2)10-8-15)29-23(31-24)27-16-5-4-6-17(13-16)32(33)34/h4-14H,3H2,1-2H3,(H2,26,27,29,30,31)

InChI Key

FVTDFSTYYFWBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)OC

Origin of Product

United States

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